REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[F:5][C:6]([F:16])([F:15])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][NH2:14])=[CH:9][CH:8]=1.F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C(N(C(C)C)C(C)C)C>CN(C=O)C.CCOC(C)=O>[F:5][C:6]([F:15])([F:16])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][NH:14][C:1](=[O:4])[CH3:2])=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.321 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.468 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)CN)(F)F
|
Name
|
|
Quantity
|
7.77 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
|
Name
|
|
Quantity
|
5.971 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for two hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic phase was washed with Na2CO3 (3×20 ml, aq) and HCl (0.5 M, 2×, 10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The crude was purified by preparative HPLC (
|
Type
|
CONCENTRATION
|
Details
|
the acetonitrile concentration
|
Type
|
TEMPERATURE
|
Details
|
was increased to 100%
|
Type
|
ADDITION
|
Details
|
a mixture of acetonitrile/water 10/90 and ammonium acetate (0.1 M, column KR-100-7-C8, 50 mm×250 mm, flow 40 ml/min)
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CUSTOM
|
Details
|
the acetonitrile was removed by evaporation
|
Type
|
ADDITION
|
Details
|
EtOAc (10 ml) was added
|
Type
|
WASH
|
Details
|
the organic phase was washed with two portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(CNC(C)=O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.085 g | |
YIELD: PERCENTYIELD | 64.6% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |